3-amino-4-methoxy-N-methyl-N-phenylbenzamide
Description
3-Amino-4-methoxy-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by an amino group at position 3, a methoxy group at position 4, and N-methyl-N-phenyl substituents on the amide nitrogen. This compound is primarily documented in chemical catalogs as a research chemical, though its commercial availability is listed as discontinued . Synonyms include SCHEMBL3316109 and PRDLCOMQXFMONR-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-amino-4-methoxy-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h3-10H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGFSOBDVUJDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide typically involves the condensation of 3-amino-4-methoxybenzoic acid with N-methyl-N-phenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Alkylation of the Amino Group
The methyl group on the nitrogen atom is introduced via nucleophilic substitution. In a typical procedure:
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Reagents : Iodomethane (MeI), sodium bicarbonate (NaHCO₃) as a mild base.
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Conditions : Solvent systems like dichlorromethane or ethanol at 25–50°C.
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Outcome : Monoalkylation occurs preferentially under controlled conditions, though excess MeI can lead to dialkylation products .
Example Reaction:
Condensation Reactions
The compound can serve as an intermediate in synthesizing derivatives with antiviral properties. For instance:
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Acylation : Reacts with 2-fluoropropionic acid using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to form fluorinated analogs .
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Yield : Reported yields for such condensations range from 60–70% under ambient conditions .
Nitro Group Reduction
While the compound itself lacks a nitro group, its precursors (e.g., 3-nitro-4-methoxy-N-methyl-N-phenylbenzamide) undergo catalytic hydrogenation:
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Catalyst : Palladium on carbon (Pd/C).
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Conditions : Hydrogen gas (H₂) at 1–3 atm in methanol or ethanol .
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Outcome : Selective reduction of the nitro group to an amine without affecting the methoxy or amide functionalities .
Methoxy Group Demethylation
The methoxy group can be converted to a hydroxyl group under strong acidic or oxidative conditions:
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Reagents : Hydrobromic acid (HBr) or boron tribromide (BBr₃).
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Conditions : Reflux in dichloromethane or ether.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes reactions such as:
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Nitration : Introduces nitro groups at specific positions using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
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Halogenation : Bromination or chlorination using reagents like Br₂/FeBr₃ .
Thermal Stability
Photochemical Reactivity
The methoxy group enhances stability against UV-induced degradation, but prolonged exposure to UV light can still cause bond cleavage .
Toxicological Considerations
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Mutagenicity : The unmethylated analog (3-amino-4-methoxybenzanilide) exhibits mutagenic activity in Salmonella typhimurium strains TA98 and TA100 at concentrations ≥4 µg/plate .
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Cytotoxicity : N-methylation reduces toxicity, as seen in the high TC₅₀ value (620 μM) compared to non-methylated derivatives .
Scientific Research Applications
Antiviral Activity
Broad-Spectrum Antiviral Effects
Research indicates that N-phenylbenzamide derivatives, including 3-amino-4-methoxy-N-methyl-N-phenylbenzamide, exhibit broad-spectrum antiviral effects. They have been evaluated for their activity against viruses such as HIV-1, Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). The mechanism of action primarily involves increasing intracellular levels of the protein APOBEC3G, which inhibits viral replication .
Case Study: Anti-HBV Activity
A study focused on a derivative of this compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant anti-HBV activity in vitro and in vivo. This compound was effective against both wild-type and drug-resistant strains of HBV, suggesting its potential as a therapeutic agent for treating HBV infections . The study highlighted the compound's ability to enhance intracellular APOBEC3G levels, thereby inhibiting HBV replication.
Structure-Activity Relationship Studies
Modification and Optimization
The structure-activity relationship (SAR) studies of N-phenylbenzamide derivatives have revealed that modifications at specific positions on the benzene ring can enhance antiviral potency. For instance, derivatives with halogen substitutions exhibited improved activity against EV71 strains at low micromolar concentrations . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.
Synthesis and Yield Improvement
Efficient Synthesis Methods
Recent advancements in synthetic methods for producing this compound have emphasized environmentally friendly processes with higher yields. A notable method involves the use of phosphorous acid esters as catalysts, which allows for a one-pot reaction that minimizes waste production while maintaining high product purity (up to 99.5%) . This approach not only enhances yield but also reduces environmental impact compared to traditional synthesis methods.
Potential Applications Beyond Antiviral Activity
Exploration in Other Therapeutic Areas
While the primary focus has been on antiviral applications, there is potential for exploring other therapeutic uses of this compound. Its structural characteristics may lend themselves to further investigation in areas such as anti-cancer research or as an anti-inflammatory agent, although specific studies are still needed to validate these applications.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-amino-4-methoxy-N-methyl-N-phenylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis routes, and inferred properties.
Table 1: Structural and Functional Comparison of Selected Benzamides
Substituent Effects on Reactivity and Bioactivity
- This could influence interactions in catalytic or biological systems .
- N-Substituents: The N-methyl-N-phenyl groups introduce steric bulk, which may hinder rotation around the amide bond, stabilizing specific conformations. Similar effects are noted in , where active anticonvulsants adopt a 90–120° angle between the amide plane and aryl rings to facilitate hydrogen bonding .
- Heterocyclic Modifications : Compounds like ’s thiazole-containing benzamide demonstrate how heterocycles can expand applications, though the target compound lacks such modifications .
Biological Activity
3-Amino-4-methoxy-N-methyl-N-phenylbenzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields such as cancer therapy and antimicrobial research.
Structure and Composition
- Chemical Formula : CHNO
- Molecular Weight : 242.27 g/mol
- CAS Number : 120-35-4
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Log P (octanol-water partition coefficient) | 2.07 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Synthesis Methods
The synthesis of this compound typically involves:
- Nitration of 4-methoxybenzoic acid.
- Formation of the corresponding acid chloride.
- Reaction with N-methyl aniline to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through:
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer progression, potentially through bioreduction of the nitro group to form reactive intermediates that interact with cellular components .
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on prostate cancer cell lines showed that treatment with this compound resulted in a decrease in cell viability by approximately 70% at a concentration of 10 µM after 48 hours, indicating its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes relevant to disease processes:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Dipeptidyl Peptidase-IV | Competitive | |
| Dihydrofolate Reductase | Non-competitive |
These interactions suggest potential applications in metabolic disorders and cancer treatment.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets due to its structural features:
- Nitro Group : May undergo bioreduction, leading to reactive species that can form covalent bonds with proteins.
- Methoxy and Phenyl Groups : Enhance binding affinity and specificity towards target sites.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other benzamide derivatives but exhibits unique properties due to its specific functional groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzanilide | Lacks methoxy and nitro | Limited anticancer activity |
| 4-Methoxy-N-methylbenzamide | Lacks phenyl group | Moderate enzyme inhibition |
| N-Methyl-3-nitrobenzamide | Lacks methoxy group | Antimicrobial properties |
Q & A
Basic: What are the standard synthetic routes for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?
The compound is synthesized via amide bond formation between substituted anilines and acyl chlorides. A typical procedure involves reacting 3-amino-4-methoxyaniline with N-methyl-N-phenylbenzoyl chloride in dichloromethane or toluene, using triethylamine as a base to neutralize HCl . Optimization includes:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates.
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
- Catalyst : DMAP (4-dimethylaminopyridine) enhances coupling efficiency .
Yield improvements (up to 75%) are achieved using column chromatography (hexanes/EtOAc gradients) .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR (e.g., δ 7.84 ppm for aromatic protons, δ 55.9 ppm for methoxy groups) confirm regiochemistry and purity .
- Mass Spectrometry : HRMS (e.g., [M+H] at m/z 256.1338) validates molecular weight .
- Chromatography : TLC/HPLC monitors reaction progress; reverse-phase HPLC assesses purity (>95%) .
Basic: What safety protocols are essential when handling this compound?
- Hazard Analysis : Prioritize risk assessments for mutagenicity (Ames II testing showed lower mutagenic potential than benzyl chloride) and decomposition risks (DSC detects thermal instability) .
- PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .
Advanced: How can researchers resolve contradictory spectral data during structural elucidation?
- Cross-Validation : Combine - HSQC NMR to assign ambiguous peaks (e.g., distinguishing N-methyl vs. methoxy signals) .
- Isotopic Labeling : Use -labeled reagents to trace amide nitrogen environments .
- X-ray Crystallography : Resolve steric effects from the N-phenyl group, which may distort NMR signals .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
- Directed Ortho-Metalation : Use methoxy groups as directing agents for halogenation or nitration .
- Protection/Deprotection : Temporarily protect the amino group (e.g., with Boc anhydride) to avoid unwanted side reactions during functionalization .
- Catalytic Systems : Pd-mediated C–H activation enables selective aryl coupling without pre-functionalization .
Advanced: How does structural modification impact biological activity?
- Methoxy Position : Moving the methoxy group from C4 to C3 reduces antimicrobial efficacy (MIC increases from 2 µg/mL to >10 µg/mL) .
- N-Substituents : Replacing N-methyl with bulkier groups (e.g., isopropyl) enhances enzyme inhibition (IC drops from 1.2 µM to 0.7 µM for kinase targets) .
Advanced: How can mutagenicity risks be mitigated during large-scale synthesis?
- Ames Testing : Conduct periodic mutagenicity screens (e.g., using Salmonella TA100 strains) .
- Purification : Recrystallization in ethanol removes mutagenic byproducts (e.g., nitroso derivatives) .
- Process Controls : Limit exposure using closed-system reactors and automated handling .
Advanced: What mechanistic insights explain low yields in reductive amination steps?
- Side Reactions : Competing imine formation or over-reduction to secondary amines occurs under high H pressure.
- Catalyst Optimization : Switch from Pd/C to PtO to suppress over-reduction (yield improves from 45% to 68%) .
- Solvent Effects : Use MeOH instead of THF to stabilize intermediates .
Advanced: How do solvent polarity and pH affect fluorescence properties in related benzamides?
- Polarity : In DMSO, fluorescence intensity increases by 30% due to reduced quenching .
- pH Sensitivity : Fluorescence peaks at pH 7.4 (physiological conditions) but quenches below pH 5 due to protonation of the amino group .
Advanced: What computational methods predict binding affinities for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
